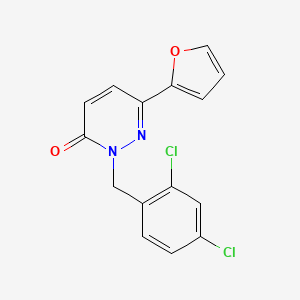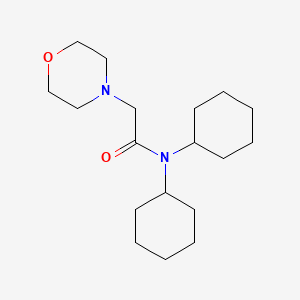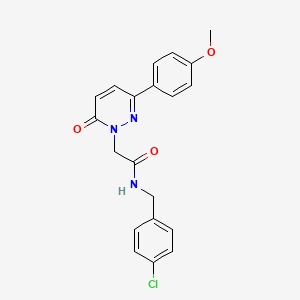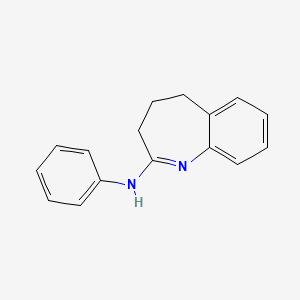![molecular formula C20H26N2O B5646553 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5646553.png)
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a benzyl group and a methoxy-methylphenyl group attached to a piperazine ring.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 4-methoxy-3-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy-methylphenyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and various biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can be compared with other similar compounds:
Benzylpiperazine (BZP): BZP is a well-known stimulant with a structure similar to this compound.
1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another related compound that has been widely studied for its psychoactive effects.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound is structurally similar but includes additional functional groups that may enhance its biological activity.
Propriétés
IUPAC Name |
1-benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-14-19(8-9-20(17)23-2)16-22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOWIXOWFXRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5646470.png)
![3-methoxy-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5646483.png)
![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)
![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B5646491.png)


![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}pyrrolidin-3-yl)methanol](/img/structure/B5646509.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)

![5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646535.png)
![5-{1-benzyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylpyridin-2(1H)-one](/img/structure/B5646542.png)

![2-({[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5646554.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
